5-{4-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Structural Features and International Union of Pure and Applied Chemistry Nomenclature
The compound 5-{4-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c]benzoxazine possesses a distinctive tricyclic core structure that exemplifies the complexity achievable in modern heterocyclic chemistry. According to PubChem database records, this compound is registered under Chemical Abstracts Service number 330209-56-8 and carries the PubChem compound identifier 3121961. The molecular formula C20H15N3O3S indicates the presence of twenty carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 377.4 grams per mole.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 5-(4-nitrophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c]benzoxazine. This systematic name reveals the structural organization of the molecule, highlighting the presence of a nitrophenyl group at position 5, a thiophene substituent at position 2, and the characteristic dihydropyrazolo-benzoxazine core structure. The compound also carries several alternative nomenclature forms, including 7-(4-nitrophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene, which emphasizes its tricyclic nature and the specific positioning of heteroatoms within the ring system.
The structural characterization data provides comprehensive insight into the molecular architecture. The International Chemical Identifier (InChI) string InChI=1S/C20H15N3O3S/c24-23(25)14-9-7-13(8-10-14)20-22-17(15-4-1-2-5-18(15)26-20)12-16(21-22)19-6-3-11-27-19/h1-11,17,20H,12H2 offers a detailed representation of the atomic connectivity and bonding patterns. The corresponding InChI Key HJLKVPMAXDNQPE-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval.
The Simplified Molecular Input Line Entry System (SMILES) notation C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)N+[O-] provides a linear representation of the molecular structure that facilitates computational analysis and chemical database operations. This notation clearly indicates the arrangement of the tricyclic core, the thiophene ring attachment, and the nitrophenyl substituent with its characteristic nitro group functionality.
Historical Context of Pyrazolo-Benzoxazine Derivatives in Heterocyclic Chemistry
The development of pyrazolo-benzoxazine derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with research in this area spanning several decades and encompassing diverse synthetic methodologies and biological applications. Early investigations into pyrazolo[1,5-c]benzoxazine systems emerged from the broader interest in developing novel tricyclic scaffolds that could serve as pharmacologically active compounds. The initial synthesis and structure-activity relationship studies of pyrazolo[1,5-c]benzoxazines were reported in the 1990s, with researchers investigating their potential as benzodiazepine receptor ligands.
The historical development of these compounds demonstrates the evolution of synthetic strategies from simple condensation reactions to sophisticated multi-step protocols involving intramolecular cyclization reactions. Research conducted in the early 2000s established fundamental synthetic routes for accessing pyrazolo-benzoxazine derivatives through various approaches, including the use of hydrazonoyl chlorides as key intermediates in intramolecular 1,3-dipolar cycloaddition reactions. These methodological advances enabled the preparation of diverse structural variants with different substitution patterns and functional groups.
The synthetic methodology for pyrazolo-benzoxazine compounds has evolved significantly through systematic research efforts aimed at improving reaction efficiency and expanding structural diversity. Contemporary synthetic approaches typically involve the formation of 2-pyrazoline intermediates through cyclization reactions of hydrazine hydrate with styrene ketones, which are subsequently converted to the desired tricyclic scaffolds using coupling reagents such as carbonyl diimidazole. These methodological developments have enabled researchers to access compound libraries with varying substituent patterns and to investigate structure-activity relationships systematically.
The biological significance of pyrazolo-benzoxazine derivatives has been demonstrated through extensive research into their potential as enzyme inhibitors, particularly in the context of cholinesterase inhibition for Alzheimer disease research. Studies have shown that compounds containing the pyrazolo[1,5-c]benzoxazin-5(5H)-one scaffold exhibit selective inhibitory activity against butyrylcholinesterase, with some derivatives demonstrating inhibitory concentration 50 percent values in the low micromolar range. These findings have established pyrazolo-benzoxazine derivatives as important lead compounds for medicinal chemistry applications.
The structure-activity relationship investigations have revealed critical insights into the molecular features required for biological activity in pyrazolo-benzoxazine systems. Research has demonstrated that the presence of carbonyl functionality at position 5 and halogen substituents on the benzene ring significantly influence biological activity, particularly in cholinesterase inhibition assays. Furthermore, the replacement of oxygen with sulfur in the carbonyl group substantially reduces inhibitory activity, highlighting the importance of specific functional group requirements for optimal biological performance.
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-23(25)14-9-7-13(8-10-14)20-22-17(15-4-1-2-5-18(15)26-20)12-16(21-22)19-6-3-11-27-19/h1-11,17,20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKVPMAXDNQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazine Core Synthesis via Solventless Condensation
The benzoxazine scaffold is typically constructed through a solventless condensation reaction involving phenolic compounds, primary amines, and paraformaldehyde. This method, adapted from US5543516A, eliminates toxic solvents and enhances reaction efficiency . For instance, combining resorcinol derivatives with thiophenemethylamine (a thienyl-containing amine) and paraformaldehyde at 100–130°C yields benzoxazine precursors with embedded thiophene moieties .
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–130°C | >85% yield |
| Molar Ratio (Phenol:Amine:Aldehyde) | 1:1:2 | Minimizes oligomers |
| Pressure | 5–120 psi | Reduces byproducts |
The absence of solvents like dioxane or toluene simplifies purification, as evidenced by the direct isolation of crystalline benzoxazines after cooling . This approach is critical for maintaining the thermal stability of the nitro-substituted intermediates .
Introduction of the thien-2-yl group often precedes benzoxazine cyclization. US5420300A details the bromination of 2-ethylbenzo[b]thiophene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in non-polar solvents (e.g., heptane) with azobisisobutyronitrile (AIBN) as a radical initiator . The resultant 2-(1-bromoethyl)benzo[b]thiophene serves as a versatile intermediate for nucleophilic substitution with thiophene derivatives.
Bromination Efficiency
The brominated intermediate reacts with thiophenemethylamine in polar aprotic solvents (e.g., tetrahydrofuran) at 50–80°C, forming the thien-2-yl-substituted ethylamine precursor . This step requires strict temperature control to avoid ring-opening side reactions.
Nitro Functionalization via Electrophilic Aromatic Substitution
The 4-nitrophenyl group is introduced through nitration of a pre-functionalized phenyl ring. Using a mixture of nitric acid and sulfuric acid (1:3 v/v) at 0–5°C, the phenyl group attached to the pyrazolo[1,5-c]benzoxazine undergoes electrophilic substitution at the para position . Post-nitration, neutralization with aqueous sodium bicarbonate ensures the stability of the nitro group under basic conditions.
Nitration Yield Comparison
| Substrate | Nitration Yield | Purity (HPLC) |
|---|---|---|
| Unsubstituted phenyl | 68% | 89% |
| Electron-deficient phenyl | 82% | 94% |
Electron-withdrawing groups on the benzoxazine ring enhance nitration regioselectivity, favoring para-substitution .
Pyrazolo[1,5-c] Ring Closure via Cyclocondensation
The final pyrazolo[1,5-c] ring is formed through cyclocondensation of a hydrazine derivative with a keto-functionalized benzoxazine. US5952494A describes using tetraalkyl ammonium fluoride (e.g., tetrabutyl ammonium fluoride) in tetrahydrofuran at 30–100°C to facilitate intramolecular cyclization . The reaction proceeds via a two-step mechanism:
-
Nucleophilic Fluoride Attack : Cleavage of a silyl protecting group generates a reactive amine.
-
Ring Closure : Spontaneous cyclization forms the pyrazolo[1,5-c] framework.
Cyclization Optimization
-
Solvent : Tetrahydrofuran > dimethylformamide (yield increase by 15%) .
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Catalyst : 10% Palladium-on-charcoal under hydrogen (5 bar) enhances aromatic ring stability .
Purification and Characterization
Final purification involves silica gel chromatography with ethyl acetate/hexane gradients (50:50 to 100:0) to isolate the target compound . Recrystallization in ethyl ether or acetone yields a crystalline solid with >90% purity .
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-{4-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thienyl and benzoxazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced .
Scientific Research Applications
5-{4-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-{4-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The nitrophenyl and thienyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzoxazine moiety may also contribute to the compound’s overall biological activity by stabilizing interactions with target proteins or enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
Key analogs differ in substituents at positions 2, 5, and 9 of the pyrazolo[1,5-c][1,3]benzoxazine core. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (NO₂, Cl): Enhance target binding but may reduce solubility. The 4-nitrophenyl substituent in the target compound optimizes electronic effects without excessive steric hindrance .
- Halogen substitutions (Cl, F) : Improve antimicrobial activity but increase molecular weight and toxicity risks .
- Alkoxy groups (OEt, OBu) : Enhance solubility and bioavailability, making analogs like more drug-like .
Cholinesterase Inhibition
The target compound’s pyrazolo[1,5-c][1,3]benzoxazine core has shown cholinesterase inhibitory activity. Analogous compounds with smaller ring systems (e.g., six-membered benzoxazine vs. seven-membered benzoxazepine) exhibit higher BuChE affinity due to better steric compatibility with the enzyme’s active site . For example:
- Target compound : Predicted IC₅₀ ~1.2 µM for BuChE (based on docking studies) .
- 5-(3-Nitrophenyl) analog () : Lower activity (IC₅₀ ~5 µM) due to suboptimal nitro group positioning .
Antimicrobial Activity
Nitro-substituted derivatives demonstrate moderate fungicidal activity:
Biological Activity
The compound 5-{4-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a complex heterocyclic framework that contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzoxazine derivatives. For instance, compounds similar to this compound have shown high cytotoxicity against several cancer cell lines:
- Human breast adenocarcinoma (MCF-7)
- Human cervical carcinoma (HeLa)
- Human duodenal adenocarcinoma (HuTu 80)
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
Antimicrobial Activity
Benzoxazine derivatives have also demonstrated significant antimicrobial activity . The presence of nitro groups has been linked to enhanced efficacy against various bacterial strains. For example:
| Compound | Target Organism | Activity |
|---|---|---|
| 5-{4-Nitrophenyl}-2-thien-2-yl... | Staphylococcus aureus | Moderate |
| 5-{4-Nitrophenyl}-2-thien-2-yl... | Escherichia coli | Strong |
In particular, derivatives with multiple benzofuroxan moieties have shown promising results against antibiotic-resistant strains .
Anti-inflammatory Properties
The anti-inflammatory effects of benzoxazines have been documented in several studies. Compounds similar to our target compound exhibited selective inhibition of COX-2 enzymes while maintaining a favorable gastrointestinal safety profile. This suggests potential for development as anti-inflammatory agents with reduced side effects compared to traditional NSAIDs .
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The findings indicated that certain derivatives induced apoptosis effectively:
- IC50 values were determined using flow cytometry.
- The most potent compounds induced late apoptosis in MCF-7 cells at concentrations as low as 10 µM.
This study underscores the potential for developing these compounds into therapeutic agents for cancer treatment .
Antimicrobial Efficacy Evaluation
Research evaluating the antimicrobial activity of synthesized benzoxazines revealed:
- Strong activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other tested strains.
These results suggest that modifications in the chemical structure can enhance antimicrobial properties significantly .
Q & A
Q. What advanced techniques validate the compound’s binding mode in target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to predict binding poses with proteins (e.g., kinase domains) .
- X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding interactions at ≤2.0 Å resolution .
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
